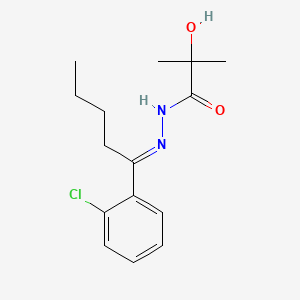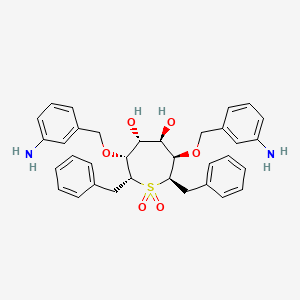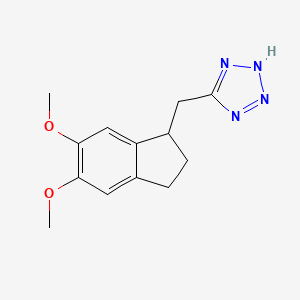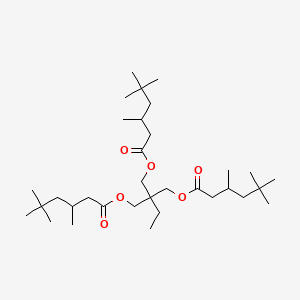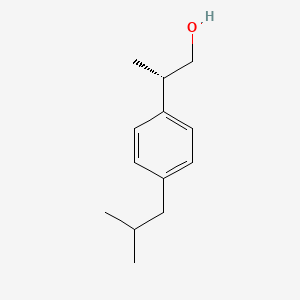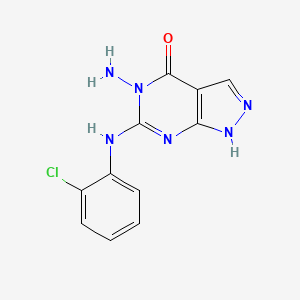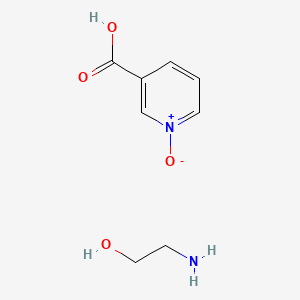
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C9H16ClN3O. This compound is known for its unique structure, which includes a pyrrolidinyl group, making it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride typically involves the reaction of 2-oxo-1-pyrrolidinyl compounds with propanamide derivatives. One common method includes the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids . The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, chemical precipitation, and purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile, 3-(2-(2-oxo-1-pyrrolidinyl)ethyl)amino-, monohydrochloride: This compound shares a similar structure but differs in its nitrile group, which can lead to different chemical properties and applications.
(2-Oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrimidine ring instead of a propanamide group, resulting in distinct chemical behavior and uses.
Uniqueness
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
92884-74-7 |
|---|---|
Molekularformel |
C9H18ClN3O2 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propanamide;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c10-8(13)3-4-11-5-7-12-6-1-2-9(12)14;/h11H,1-7H2,(H2,10,13);1H |
InChI-Schlüssel |
BOJDZPXTRSRAAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCNCCC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
